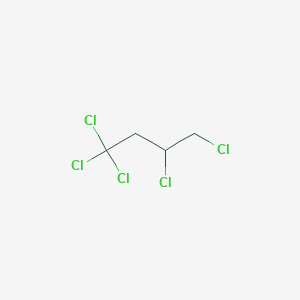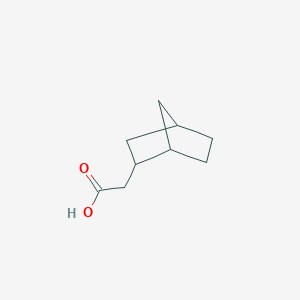![molecular formula C17H12N2O7S B085532 4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid CAS No. 132-88-7](/img/structure/B85532.png)
4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid (also known as NBD-Cl) is a chemical compound that is widely used in scientific research. It is a fluorescent labeling agent that is commonly used to label proteins, peptides, and other biomolecules. NBD-Cl is a highly sensitive and versatile labeling reagent that has been used in a variety of applications in biochemistry, molecular biology, and biophysics.
Mecanismo De Acción
The mechanism of action of NBD-Cl involves the covalent attachment of the NBD group to the target molecule. The NBD group is highly fluorescent and can be detected using fluorescence microscopy or other imaging techniques. The attachment of the NBD group to the target molecule does not affect the biological activity of the molecule.
Efectos Bioquímicos Y Fisiológicos
NBD-Cl has no known biochemical or physiological effects on living organisms. It is a non-toxic and non-carcinogenic compound that is safe to use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NBD-Cl in laboratory experiments is its high sensitivity and versatility. It can be used to label a wide range of biomolecules, including proteins, peptides, and nucleic acids. NBD-Cl is also highly fluorescent, which makes it easy to detect and quantify. However, one limitation of using NBD-Cl is that it requires the use of specialized equipment, such as fluorescence microscopes or flow cytometers.
Direcciones Futuras
There are many potential future directions for the use of NBD-Cl in scientific research. One area of interest is the development of new labeling techniques that can be used to study protein-protein interactions and other biological processes. Another potential direction is the use of NBD-Cl in drug discovery and development, where it can be used to screen for potential drug candidates and to study the mechanisms of action of existing drugs. Overall, NBD-Cl is a highly versatile and valuable tool in scientific research, and its potential applications are vast.
Métodos De Síntesis
The synthesis of NBD-Cl involves the reaction between 4-nitrobenzoic acid and 2-naphthol in the presence of sulfuric acid. The resulting product is then treated with thionyl chloride to form the final product, NBD-Cl. The synthesis of NBD-Cl is a well-established method that has been used for many years.
Aplicaciones Científicas De Investigación
NBD-Cl has been widely used in scientific research as a fluorescent labeling agent for proteins, peptides, and other biomolecules. It is commonly used in fluorescence microscopy, flow cytometry, and other imaging techniques. NBD-Cl has also been used to study protein-protein interactions, protein folding, and enzyme kinetics.
Propiedades
Número CAS |
132-88-7 |
|---|---|
Nombre del producto |
4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid |
Fórmula molecular |
C17H12N2O7S |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
4-hydroxy-7-[(4-nitrobenzoyl)amino]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H12N2O7S/c20-16-9-14(27(24,25)26)8-11-7-12(3-6-15(11)16)18-17(21)10-1-4-13(5-2-10)19(22)23/h1-9,20H,(H,18,21)(H,24,25,26) |
Clave InChI |
YKEZWGMBLVPRBW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)[N+](=O)[O-] |
Otros números CAS |
132-88-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



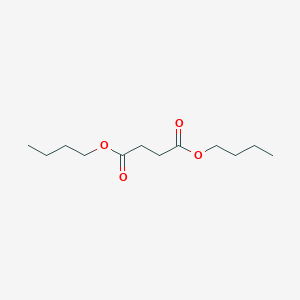
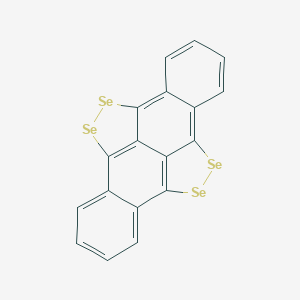
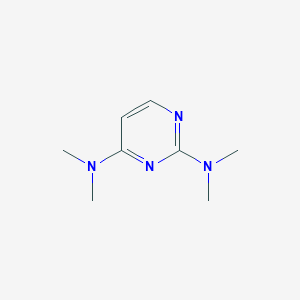
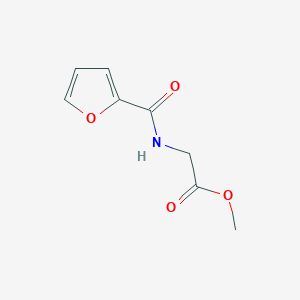
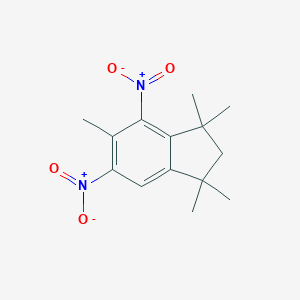
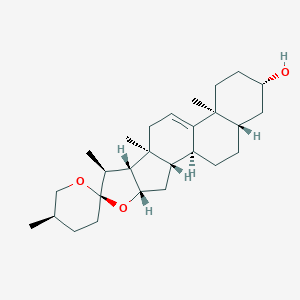
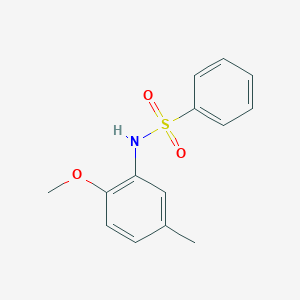

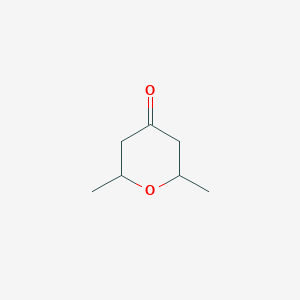
![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)
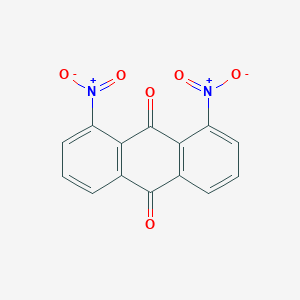
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)
